physicochemical properties of 5-(Trifluoromethyl)nicotinaldehyde
physicochemical properties of 5-(Trifluoromethyl)nicotinaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)nicotinaldehyde
Authored by a Senior Application Scientist
Abstract
5-(Trifluoromethyl)nicotinaldehyde is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. The strategic incorporation of a trifluoromethyl (-CF₃) group onto the pyridine scaffold imparts a unique combination of electronic and steric properties that can significantly enhance the metabolic stability, membrane permeability, and binding affinity of derivative compounds. This guide provides a comprehensive technical overview of the core , offering in-depth analysis, validated experimental protocols, and expert insights for researchers, scientists, and drug development professionals.
Molecular and Physicochemical Profile
5-(Trifluoromethyl)nicotinaldehyde, also known as 5-(trifluoromethyl)pyridine-3-carbaldehyde, is a solid, often appearing as a faint lemon-colored powder.[1] Its structure is characterized by a pyridine ring substituted with a strongly electron-withdrawing trifluoromethyl group at the 5-position and an aldehyde functional group at the 3-position. This substitution pattern dictates its reactivity and physical properties.
The trifluoromethyl group is one of the most significant moieties in modern drug design.[2] With an electronegativity of 3.46 and a Hammett constant of 0.54, it acts as a potent electron-withdrawing group, influencing the electronic distribution of the entire pyridine ring system.[3] This electronic pull enhances the acidity of the molecule and can modulate its interaction with biological targets.[4] Furthermore, the C-F bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), which accounts for the high metabolic stability often observed in trifluoromethyl-containing pharmaceuticals.[2]
Table 1: Core Physicochemical Properties of 5-(Trifluoromethyl)nicotinaldehyde
| Property | Value | Source |
| CAS Number | 131747-67-6 | [1][5] |
| Molecular Formula | C₇H₄F₃NO | [5] |
| Molecular Weight | 175.11 g/mol | [5] |
| Appearance | Faint lemon powder | [1] |
| Boiling Point | 201.2 ± 35.0 °C (Predicted) | [1] |
| Density | 1.369 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 1.01 ± 0.20 (Predicted) | [1] |
| XLogP3 (Lipophilicity) | 1.91 | [5] |
| Polar Surface Area (PSA) | 29.96 Ų | [5] |
| Refractive Index | 1.476 | [5] |
Spectroscopic Characterization: A Multi-faceted Approach
Accurate structural confirmation of 5-(Trifluoromethyl)nicotinaldehyde relies on a combination of spectroscopic techniques. The following sections detail the expected spectral signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for unambiguous structure elucidation. The spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: The proton spectrum is expected to show four distinct signals in the aromatic and aldehydic regions.
-
Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.9 - 10.2 ppm, due to the deshielding effect of the carbonyl group.
-
Pyridine Protons: Three signals corresponding to the protons at positions 2, 4, and 6 of the pyridine ring. Due to the electron-withdrawing effects of both the aldehyde and trifluoromethyl groups, these protons will be significantly deshielded, appearing in the δ 8.0 - 9.5 ppm range. Their specific multiplicities (e.g., doublet, singlet, or doublet of doublets) will depend on their coupling constants. For instance, the H2 proton might appear as a singlet or a narrow doublet, H4 as a singlet, and H6 as a singlet or narrow doublet.
-
-
¹³C NMR: The carbon spectrum provides insight into the carbon framework.
-
Carbonyl Carbon (C=O): A signal in the δ 189 - 195 ppm range.[6]
-
Pyridine Carbons: Signals for the five carbons of the pyridine ring will appear between δ 120 - 155 ppm. The carbon attached to the trifluoromethyl group (C5) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).
-
Trifluoromethyl Carbon (-CF₃): A distinct quartet around δ 120 - 125 ppm, with a large coupling constant (¹JCF ≈ 270-280 Hz).
-
-
¹⁹F NMR: This technique is highly specific for fluorine-containing compounds.
-
A single, strong signal is expected for the three equivalent fluorine atoms of the -CF₃ group. In the absence of other fluorine atoms, this signal will be a singlet, typically appearing in the range of δ -60 to -70 ppm relative to a standard like CFCl₃.[7]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups by their characteristic vibrational frequencies.[8]
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700 - 1720 cm⁻¹. This is a classic indicator of an aromatic aldehyde.
-
C-H Stretch (Aldehyde): Two weaker bands may be visible around 2820 cm⁻¹ and 2720 cm⁻¹, corresponding to the C-H bond of the aldehyde group.
-
C-F Stretches (-CF₃): Strong, broad absorption bands are characteristic of the C-F bonds and are typically found in the fingerprint region, between 1100 - 1350 cm⁻¹.
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Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1400 - 1600 cm⁻¹ range are indicative of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): In high-resolution mass spectrometry (HRMS), the molecular ion peak would be observed at an m/z corresponding to the exact mass of C₇H₄F₃NO (175.0245).[5][9]
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the aldehyde group (-CHO, 29 Da) or the trifluoromethyl group (-CF₃, 69 Da).
Reactivity, Stability, and Synthetic Pathways
The dual functionality of 5-(Trifluoromethyl)nicotinaldehyde makes it a versatile synthetic intermediate.
Key Reactions
The aldehyde group is a synthetic handle for numerous transformations, including:
-
Oxidation: Can be readily oxidized to the corresponding carboxylic acid, 5-(trifluoromethyl)nicotinic acid, using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).[10]
-
Reduction: Can be reduced to the primary alcohol, (5-(trifluoromethyl)pyridin-3-yl)methanol, using reducing agents such as sodium borohydride (NaBH₄).[10]
-
Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines.
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes.
The trifluoromethyl group enhances the stability of the molecule. It is generally unreactive under common synthetic conditions and serves to increase the metabolic stability of resulting drug candidates.[2]
Caption: Key synthetic transformations of 5-(Trifluoromethyl)nicotinaldehyde.
Proposed Synthetic Route
A common strategy for synthesizing substituted pyridines is through palladium-catalyzed cross-coupling reactions. A plausible and efficient route to 5-(Trifluoromethyl)nicotinaldehyde would involve the formylation of a suitable precursor like 3-bromo-5-(trifluoromethyl)pyridine.
Caption: A plausible synthetic workflow via metal-halogen exchange and formylation.
Experimental Protocol: NMR Spectroscopic Analysis
This protocol describes a self-validating system for obtaining high-quality NMR spectra. The causality behind each step is explained to ensure technical accuracy.
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation:
-
Action: Accurately weigh 5-10 mg of 5-(Trifluoromethyl)nicotinaldehyde and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Rationale: This concentration provides an optimal signal-to-noise ratio without causing significant line broadening. CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.
-
-
Instrument Setup & Shimming:
-
Action: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming.
-
Rationale: The lock signal corrects for magnetic field drift, ensuring spectral stability. Shimming homogenizes the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Action: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and 8-16 scans.
-
Rationale: A smaller pulse angle and a short delay allow for rapid data acquisition. Since proton signals are strong, a small number of scans is usually sufficient.
-
-
¹⁹F NMR Acquisition:
-
Action: Switch the probe to the fluorine channel. Acquire the spectrum with broadband proton decoupling.
-
Rationale: Proton decoupling simplifies the spectrum by removing ¹H-¹⁹F couplings, resulting in a clean singlet for the -CF₃ group.
-
-
¹³C NMR Acquisition:
-
Action: Acquire the spectrum using a standard proton-decoupled pulse sequence. A longer acquisition time (e.g., 1-2 hours) with a larger number of scans (e.g., 1024 or more) is typically required.
-
Rationale: The natural abundance of ¹³C is low (~1.1%), and its gyromagnetic ratio is smaller than that of ¹H, resulting in a much lower intrinsic sensitivity. Therefore, more scans are needed to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Validation:
-
Action: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Calibrate the ¹H and ¹³C spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C). Integrate the ¹H signals.
-
Rationale: Proper processing is essential for accurate chemical shift determination and quantitative analysis. The integration of the ¹H spectrum should yield a proton ratio consistent with the molecular structure (1:1:1:1 for the four unique protons). This serves as an internal validation of the sample's purity and identity.
-
Safety, Handling, and Storage
Working with any chemical intermediate requires adherence to strict safety protocols.
GHS Hazard Information:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning[1]
-
Hazard Statements:
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid prolonged or repeated contact.[12]
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator.[11]
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]
Spill and Disposal:
-
Minor Spills: For small spills of the solid, sweep up carefully, avoiding dust generation, and place in a sealed container for disposal.[12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Storage:
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] The recommended storage temperature is 2-8°C.[1]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
References
-
Fujikawa, K., & Fujioka, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 131–139. [Link]
-
Mykhailiuk, P. K., et al. (2023). Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]
-
J. C. F. F. Pontes, et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22–30. [Link]
-
Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. ResearchGate. [Link]
-
Infrared (IR) Spectroscopy. Chemistry LibreTexts. [Link]
-
Supporting Information for Trifluoromethylation of (Hetero)aryl Chlorides with TMSCF₃. The Royal Society of Chemistry. [Link]
-
MSDS of 2-(2-(Trifluoromethoxy)phenyl)-5-(trifluoromethyl)isonicotinaldehyde. Capot Chemical Co., Ltd. [Link]
-
High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. PMC. [Link]
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